molecular formula C15H17NO5 B1393840 5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid CAS No. 899762-52-8

5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid

Cat. No. B1393840
M. Wt: 291.3 g/mol
InChI Key: BOVXDZQCJJCKIU-UHFFFAOYSA-N
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Description

5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C15H17NO5 and a molecular weight of 291.30 .


Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives, which includes compounds like 5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid, can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound involves conjugative interactions in the phenyl ring that lead to significant stabilization energies . The π (C 1 –C 6)→π* (C 4 –C 5), π (C 2 –C 3)→π* (C 1 –C 6), and π (C 4 –C 5)→π* (C 2 –C 3) interactions are particularly noteworthy .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily based on the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This reaction method has been developed to synthesize 5-methylpyrrolidine-3-carboxylic acid with 97% ee in two steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 291.30 . Further details about its physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is present in the structure of many pharmacologically active compounds such as ombitasvir, ledipasvir, and (+)-hygrine .
    • Methods of Application : The synthesis of these compounds often involves the Mannich reaction of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid with different cyclic or acyclic precursors .
    • Results : The introduction of heteroatomic fragments in these molecules modifies physicochemical parameters and obtains the best ADME/Tox results for drug candidates .
  • Scientific Field: Quantum Chemistry

    • Application : The spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were investigated using FT-IR, NMR, and UV techniques and quantum chemical methods .
    • Methods of Application : Quantum chemical calculations for the molecule were performed using density functional theory (DFT) method with the CAM-B3LYP functional and 6-31G (d, p) basis set .
    • Results : The computation results showed good correlations with the experimental data .
  • Scientific Field: Drug Discovery

    • Application : Pyrrolidine derivatives are used as a versatile scaffold for novel biologically active compounds . They are used in the treatment of various human diseases .
    • Methods of Application : The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
    • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Scientific Field: Organic Chemistry

    • Application : Pyrrolidine-3-carboxylic acid derivatives are synthesized via asymmetric Michael addition reactions of carboxylate-substituted enones .
    • Methods of Application : Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .
    • Results : Using the developed reaction method, 5-methylpyrrolidine-3-carboxylic acid with 97% ee was obtained in two steps .
  • Scientific Field: Antibacterial Research

    • Application : Pyrrolidine derivatives have been studied for their antibacterial properties . The structure-activity relationship (SAR) investigation showed that the antibacterial activity increased with certain substituents .
    • Methods of Application : The study involved the synthesis of various pyrrolidine derivatives and testing their antibacterial activity .
    • Results : The antibacterial activity increased in the order: N′-Et < N′-H < N′-Pr < N′-Ph, whereas with the 4′-phenyl substituents, the activity increased in the order: 4′-PhH < 4′-PhCl < 4′-PhNO2 .
  • Scientific Field: Spectroscopy and Quantum Mechanics

    • Application : The spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were investigated .
    • Methods of Application : The study used FT-IR, NMR, and UV techniques and quantum chemical methods at different levels of theory .
    • Results : The study provided insights into the properties such as Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, and molecular electrostatic potential .

properties

IUPAC Name

5-oxo-1-(4-propoxycarbonylphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-2-7-21-15(20)10-3-5-12(6-4-10)16-9-11(14(18)19)8-13(16)17/h3-6,11H,2,7-9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVXDZQCJJCKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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